N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide
Description
The compound N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring:
- A 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group.
- A 1H-imidazole core linked via a methylene bridge to a para-substituted phenyl ring.
- A 2-phenylacetamide moiety at the terminal position.
Properties
IUPAC Name |
N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2/c27-21-8-4-7-20(14-21)25-30-26(34-31-25)23-16-32(17-28-23)15-19-9-11-22(12-10-19)29-24(33)13-18-5-2-1-3-6-18/h1-12,14,16-17H,13,15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXCBSHSTXGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biochemical Pathways
It is known that compounds with similar structures can affect a broad range of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide, also referred to as P700-3092, is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for P700-3092 is . The compound features a complex structure that includes an imidazole ring and an oxadiazole moiety, which are known for their biological relevance.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-phenylacetamide |
| Molecular Weight | 337.34 g/mol |
| SMILES | O=C(Cn1cnc(-c2noc(-c3cccc(F)c3)n2)c1)Nc1ccccc1 |
| InChI Key | MDL Number (MFCD) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to P700-3092 have been shown to exhibit significant cytotoxicity against various cancer cell lines. The presence of the oxadiazole ring contributes to this activity by interacting with cellular targets involved in cancer progression.
The proposed mechanism of action for P700-3092 involves the inhibition of key enzymes and growth factors associated with tumor growth. Specifically, it has been observed to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and imidazole rings can significantly affect biological activity. For example:
- Fluorine Substitution: The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
- Imidazole Variants: Alterations in the imidazole structure can lead to increased potency against cancer cells.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar scaffold to P700-3092 exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of the oxadiazole moiety in mediating these effects .
Study 2: Enzyme Inhibition
Research exploring the enzyme inhibition profile of P700-3092 revealed that it acts as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes and cancer progression. This inhibition was linked to reduced cell migration and invasion capabilities in vitro .
Study 3: Pharmacokinetics
Pharmacokinetic studies indicated that P700-3092 has favorable absorption characteristics with a moderate half-life, suggesting its potential for further development as a therapeutic agent .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs described in the literature. Key comparisons are outlined below:
Oxadiazole-Imidazole-Acetamide Derivatives
Compound 130 (from ):
- Structure : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.
- Key Differences :
- Replaces the imidazole-methylphenyl bridge with a urea linker.
- Lacks the 2-phenylacetamide terminal group.
Compound 9a–9e (from ):
- Core Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(aryl-thiazol-5-yl)acetamide.
- Key Differences :
- Substitutes oxadiazole with triazole and benzodiazole rings.
- Terminal thiazole group instead of phenylacetamide.
- Synthesis & Stability : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65–78% purity. The target compound’s synthesis route (unreported in evidence) likely differs due to oxadiazole formation challenges .
Fluorophenyl-Imidazole Derivatives
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ():
- Key Differences :
- Contains a pyridyl group instead of phenylacetamide.
- Features a methylsulfinyl substituent on the imidazole ring.
- Structural Insights : Crystallographic data (CCDC 772101) reveal planar geometry, with hydrogen bonding between sulfinyl oxygen and water molecules. This contrasts with the target compound’s likely hydrophobic interactions due to its unsubstituted phenyl groups .
N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide ():
- Key Differences :
- Methoxyethyl and methylsulfanyl substituents enhance solubility compared to the target compound’s methylene bridge.
- Propionamide tail vs. phenylacetamide.
- Activity: No biological data provided, but the methoxyethyl group may improve pharmacokinetics .
Data Tables
Research Findings and Implications
Synthetic Challenges : Oxadiazole formation typically requires harsh conditions (e.g., nitrile oxide cycloaddition), whereas triazole derivatives () are synthesized under milder CuAAC conditions .
Binding Affinity : The absence of urea or thiazole moieties in the target compound may limit its interaction with polar active sites, as seen in Compound 130’s superior docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
